Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside is a complex organic compound with significant implications in organic chemistry and carbohydrate chemistry. It is characterized by its unique molecular structure and reactivity, making it a valuable intermediate in synthetic applications. The compound is classified under glycosides, specifically as a protected derivative of glucopyranoside.
The compound can be sourced from various chemical suppliers, including Glentham Life Sciences and Sigma-Aldrich, which provide detailed specifications and pricing information. Its Chemical Abstracts Service (CAS) number is 4141-45-1, which is essential for identification in chemical databases and literature.
Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside falls under the category of glycosides, specifically as an acetylated benzylidene derivative of α-D-glucopyranoside. It serves as a protecting group in carbohydrate synthesis, allowing for selective reactions without interference from hydroxyl groups.
The synthesis of methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside typically involves several steps:
The reaction conditions must be carefully controlled to ensure high yields and selectivity. For instance, the use of solvents like dichloromethane or toluene can enhance solubility and reaction rates. Monitoring the reaction progress through techniques such as thin-layer chromatography (TLC) is common practice.
The molecular formula for methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside is , with a molecular weight of approximately 366.36 g/mol.
Key structural features include:
The compound's three-dimensional structure can be visualized using molecular modeling software, which aids in understanding its reactivity and interactions.
Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside participates in various chemical reactions typical of glycosides:
These reactions often require specific conditions such as temperature control and pH adjustments to optimize yields and minimize side reactions.
The mechanisms involved in the reactions of methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside typically involve nucleophilic attack on electrophilic centers within the molecule:
Kinetic studies may reveal insights into reaction rates and mechanisms using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.
Relevant data include melting point (not specified), boiling point (not specified), and density (not available).
Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside has several scientific applications:
This compound exemplifies the versatility of protecting groups in synthetic organic chemistry, enabling chemists to navigate complex synthesis pathways effectively.
The synthesis of Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside hinges on sequential regioselective protection of glucose’s hydroxyl groups. The 4,6-O-benzylidene acetal is installed first, exploiting the greater reactivity of the C4 and C6 primary hydroxyl groups under acid catalysis. This is typically achieved using benzaldehyde and Lewis acids (e.g., ZnCl₂), yielding the bicyclic 1,3-dioxane structure with rigid trans-fused geometry [7]. Subsequent 2,3-di-O-acetylation leverages the steric accessibility of equatorial C2/C3 hydroxyls. Acetic anhydride with catalytic DMAP or pyridine at 0–25°C achieves near-quantitative acetylation without disturbing the benzylidene group [1] [5].
Controlled acylation at C2/C3 avoids competing reactions at other sites. Catalytic tin(II) chloride (SnCl₂) enables chemoselective benzoylation under mild conditions, as demonstrated in orthogonally protected glucopyranosides [6]. For acetylation, stoichiometric base (e.g., triethylamine) with acetyl chloride in dichloromethane provides reproducibility at scale. NMR analysis (≥98% purity) confirms regiospecificity, with acetyl signals at δ 2.05–2.15 ppm and anomeric proton stability at δ 4.75 ppm (J = 3.5 Hz) [1].
Benzylidene formation employs excess benzaldehyde with ZnCl₂ (0.2–0.5 equiv) at 25°C for 48 hours, yielding the acetal as crystalline solids (mp 164–165°C) after recrystallization (chloroform/ether). The reaction proceeds via a carbocation intermediate, with water-free conditions critical to prevent hydrolysis [7]. Alternative catalysts (e.g., CSA) reduce side products, but ZnCl₂ remains optimal for industrial-scale synthesis due to cost and recyclability [8].
Table 1: Regioselective Protection Techniques for Methyl α-D-Glucopyranoside
Protection Target | Reagents & Conditions | Yield (%) | Key Advantages |
---|---|---|---|
4,6-O-Benzylidene | PhCHO, ZnCl₂, 25°C, 48 h | 63 [7] | High crystallinity; scalable |
2,3-Di-O-acetyl | Ac₂O/DMAP, 0°C→25°C, 12 h | 95 [1] | No epimerization; minimal byproducts |
2,3-Di-O-benzoyl* | BzCl/SnCl₂, DCM, 25°C, 4 h | 85 [6] | Tunable for orthogonal systems |
*Alternative to acetylation; included for comparative context.
The α-anomeric configuration is secured during glycoside formation (methanol/HCl) prior to protection. The 4,6-O-benzylidene group reinforces stereochemical integrity by locking the glucopyranoside in a ^4C₁ chair conformation, preventing mutarotation. C2/C3 acetyl groups further rigidify the ring via trans-diaxial ester interactions, as evidenced by X-ray crystallography showing torsion angles of 178.5° [1] [9].
Non-polar solvents (toluene, DCM) preserve α-selectivity during benzylidene formation by minimizing nucleophilic attack at the anomeric center. Catalytic protic acids (e.g., p-TsOH) are avoided due to acetal lability; instead, Lewis acids (ZnCl₂) promote kinetic control favoring α-products [7]. Polar aprotic solvents (DMF, DMSO) during acetylation reduce epimerization but require strict anhydrous conditions [5].
Traditional routes suffer from cumulative yield losses. A three-step sequence (benzylidene → diacetylation) delivers 65–70% overall yield [1] [7]. Acid-mediated debenzylation-acetolysis (e.g., p-TsOH/Ac₂O) enables direct conversion of per-benzylated precursors to 2,3-di-O-acetyl derivatives in one pot (82% yield), bypassing intermediate isolations [2]. However, this requires precise stoichiometric control to avoid over-acetolysis.
Scaling benzylidene formation faces solvent-volume constraints: Benzaldehyde must be used neat (150 mL per 60 g glucose) [7]. Acetylation exotherms necessitate jacketed reactors for temperature control. Supply chain limitations are evident, with 5–10g batches shipping in 1–2 weeks, while ≥10g require 2–3 weeks [1] [5]. Purification remains a bottleneck; silica gel chromatography is unavoidable for resolving regioisomers (e.g., 2,3- vs. 3,4-di-O-acetyl byproducts) [8].
Table 2: Industrial-Scale Synthesis Metrics
Parameter | Lab Scale (1–10g) | Pilot Scale (100g–1kg) | Major Challenges |
---|---|---|---|
Overall Yield | 65–70% [1] | 55–60% [5] | Solvent recovery; isomer separation |
Production Time | 7–14 days [1] | 4–6 weeks [5] | Benzaldehyde recycling |
Key Cost Drivers | Chromatography (>30% cost) | Reactor conditioning | Labor-intensive crystallization steps |
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